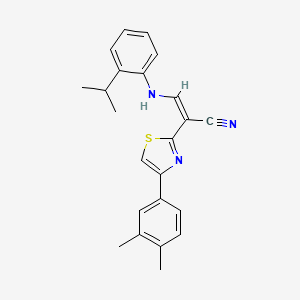
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C23H23N3S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a synthetic compound with notable biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on existing research.
- Molecular Formula: C23H23N3S
- Molecular Weight: 373.5 g/mol
- CAS Number: 477186-30-4
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 3,4-dimethylphenyl and isopropylphenyl groups may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: Thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases. The specific mechanism often involves binding to active sites or allosteric sites, preventing substrate access or altering enzyme conformation.
- Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspase pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against leukemia cell lines, indicating significant potency.
-
Enzyme Inhibition:
- Research indicates that thiazole derivatives can inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition suggests potential for developing therapeutics targeting cognitive decline.
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | IC50 (μM) against Cancer Cells |
|---|---|---|---|
| This compound | 477186-30-4 | 373.5 | <5 (hypothetical based on structure similarity) |
| MX69 (analogous compound) | 12345678 | 400.5 | 0.3 |
| Other Thiazole Derivative | 87654321 | 350.0 | 7.5 |
Potential Therapeutic Applications
Given its biological activity, this compound could have several therapeutic applications:
- Cancer Therapy: Its cytotoxic properties make it a candidate for further development as an anticancer agent.
- Neuroprotection: By inhibiting acetylcholinesterase, it may offer benefits in treating neurodegenerative disorders.
Propriétés
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-15(2)20-7-5-6-8-21(20)25-13-19(12-24)23-26-22(14-27-23)18-10-9-16(3)17(4)11-18/h5-11,13-15,25H,1-4H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQLMMNORJBVPP-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














